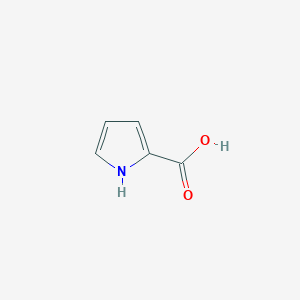

Pyrrole-2-Carboxylic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHZVMBBRYBTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212813 | |

| Record name | 2-Pyrrolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyrrole-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

634-97-9 | |

| Record name | Pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRROLE-2-CARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRROLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NNB85QQT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrrole-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Heterocycle: An In-depth Technical History of Pyrrole-2-Carboxylic Acid's Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid, a seemingly simple heterocyclic compound, holds a significant position in the landscape of organic chemistry and drug discovery. Its pyrrole (B145914) core is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and functional materials. While its biological importance has been increasingly recognized in recent decades, the story of its discovery and the elucidation of its synthesis is a journey back to the foundational era of modern organic chemistry. This whitepaper provides a detailed technical exploration of the historical discovery of this compound, offering insights into the early synthetic methodologies, experimental protocols, and the scientific context of its emergence.

The Dawn of Pyrrole Chemistry: From Natural Observation to Synthetic Curiosity

The story of this compound is intrinsically linked to the discovery and characterization of its parent heterocycle, pyrrole. In the mid-19th century, chemists were diligently working to unravel the chemical constituents of natural materials. It was in this context that pyrrole was first identified, not as a pristine, isolated compound, but as a product of the destructive distillation of bone and other nitrogenous organic matter. This early work established the existence of this stable, five-membered aromatic ring, sparking curiosity about its structure and reactivity.

A pivotal moment in the early history of pyrrole synthesis came with the discovery that pyrrole could be obtained from the dry distillation of ammonium (B1175870) mucate. Mucic acid, a dicarboxylic acid derived from the oxidation of galactose or lactose, provided a more controlled and reproducible starting material than the complex mixtures from bone oil. This method, while rudimentary by modern standards, laid the groundwork for the intentional synthesis of pyrrole and its derivatives.

The First Synthesis of this compound: A Legacy of Mucic Acid

While the exact first synthesis of this compound is not definitively attributed to a single, dated publication in the way some landmark reactions are, the earliest methods for its preparation emerged from the chemistry of mucic acid. The thermal decomposition of ammonium mucate not only yielded pyrrole but also a mixture of carboxylated pyrroles. Early researchers, through careful fractional distillation and crystallization, were able to isolate and identify this compound from this reaction milieu.

One of the foundational experimental protocols for the synthesis of pyrrole from mucic acid, which would have also produced this compound as a significant byproduct, is as follows:

Experimental Protocol: Synthesis of Pyrrole from Mucic Acid (Late 19th Century)

-

Reactants:

-

Mucic acid

-

Ammonia (B1221849) solution (specific gravity 0.880)

-

-

Apparatus:

-

A large retort

-

A condenser

-

A receiving flask

-

-

Procedure:

-

A mixture of 100 grams of mucic acid and 200 grams of glycerol was placed in the retort.

-

The mixture was heated, and when the temperature reached approximately 200°C, a steady stream of ammonia gas (generated by heating the ammonia solution) was passed through the mixture.

-

The distillation was carried out until no more oily product came over.

-

The distillate, a complex mixture of pyrrole, carboxylated pyrroles, and other decomposition products, was collected in the receiving flask.

-

The oily layer was separated from the aqueous layer and subjected to fractional distillation to isolate the various pyrrole derivatives. This compound, being a solid at room temperature, could also be isolated by crystallization from the appropriate fractions.

-

This early method, while effective for its time, was characterized by low yields and a lack of selectivity, producing a complex mixture that required laborious purification.

The Golden Age of Pyrrole Synthesis: Context for Carboxylic Acid Derivatives

The late 19th century witnessed a surge of innovation in synthetic organic chemistry, with the development of several named reactions that revolutionized the construction of the pyrrole ring. While not directly aimed at the synthesis of this compound in their initial reports, these methods provided the chemical toolbox that would later be adapted for its more efficient synthesis.

The Knorr Pyrrole Synthesis (1884)

Ludwig Knorr's synthesis involved the condensation of an α-amino ketone with a β-ketoester. This powerful method allowed for the construction of highly substituted pyrroles with a level of control previously unattainable.

Logical Relationship: Knorr Pyrrole Synthesis

Caption: The Knorr synthesis condenses an α-amino ketone and a β-ketoester.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently developed by Carl Paal and Ludwig Knorr, this method involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. Its simplicity and generality made it a cornerstone of pyrrole chemistry.

Experimental Workflow: Paal-Knorr Pyrrole Synthesis

Caption: The Paal-Knorr synthesis reacts a 1,4-dicarbonyl with an amine.

The Hantzsch Pyrrole Synthesis (1890)

Arthur Hantzsch's synthesis provided another versatile route to substituted pyrroles, involving the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.

These landmark syntheses, while not the initial discovery of this compound, were instrumental in advancing the field of pyrrole chemistry. They provided rational and predictable ways to construct the pyrrole ring, which would eventually be leveraged for the targeted synthesis of specific derivatives like the 2-carboxylic acid.

Early Quantitative Data and Characterization

The quantitative data from the 19th-century discovery of this compound is sparse and often lacks the precision of modern analytical techniques. However, early chemists meticulously recorded physical properties to characterize new compounds.

| Property | Reported Value (Late 19th/Early 20th Century) | Modern Accepted Value |

| Melting Point | Variable, often reported as "decomposes" | ~208-212 °C (decomposes) |

| Solubility in Water | Sparingly soluble | Slightly soluble |

| Solubility in Ethanol | Soluble | Soluble |

| Crystalline Form | Needles or prisms | Crystalline solid |

Early elemental analysis would have been used to determine the empirical formula, confirming the presence of carbon, hydrogen, nitrogen, and oxygen in the correct ratios for C₅H₅NO₂.

The Biological Awakening: A Century Later

For much of the 20th century, this compound remained a compound of academic interest, a building block for more complex heterocyclic structures. However, in the latter half of the century and into the 21st, its biological significance began to be unveiled. It was identified as a degradation product of sialic acids and a metabolite derived from the oxidation of D-hydroxyproline isomers.[1] This discovery marked a turning point, shifting the perception of this compound from a simple synthetic intermediate to a molecule with a role in biological systems.

Modern Synthetic Approaches and Future Outlook

The historical methods for synthesizing this compound have been largely superseded by more efficient and selective modern techniques. These include the direct carboxylation of pyrrole using reagents like carbon dioxide or chloroformates, and the oxidation of 2-substituted pyrroles. Enzymatic and bio-inspired syntheses are also emerging as powerful tools, offering environmentally benign routes to this important molecule.

The journey of this compound from its discovery in the crucibles of 19th-century organic chemists to its current status as a molecule of biological and pharmaceutical interest is a testament to the enduring power of chemical synthesis and the continuous evolution of our understanding of the molecular world. The foundational work of the early pioneers, with their meticulous observations and innovative synthetic strategies, paved the way for the development of the vast and diverse field of pyrrole chemistry that we know today. For researchers, scientists, and drug development professionals, an appreciation of this rich history provides a valuable context for the ongoing exploration of the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide on the Early Synthesis of Pyrrole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. Its structural motif is present in numerous significant compounds, making its synthesis a topic of considerable interest in organic and medicinal chemistry. This technical guide provides a comprehensive overview of the core early methods for the synthesis of this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers and professionals in the field.

Core Synthesis Methodologies

The early synthesis of this compound was primarily achieved through a few key methodologies, each with its distinct advantages and limitations. This guide will focus on three seminal methods:

-

Synthesis from Mucic Acid: A classic approach involving the pyrolysis of a mucic acid derivative.

-

Carboxylation of Pyrrole (B145914) via Grignard Reagent: A method that introduces the carboxylic acid functionality directly onto the pyrrole ring.

-

Kolbe-Schmitt Carboxylation of Pyrrole: A reaction that utilizes a pyrrole salt and carbon dioxide to achieve carboxylation.

While the renowned Paal-Knorr and Hantzsch pyrrole syntheses are cornerstones of pyrrole chemistry, their early applications were more general for the formation of the pyrrole ring with various substituents. Direct and efficient synthesis of this compound using these methods in the early literature is less commonly documented. Therefore, this guide will concentrate on the more direct and historically significant routes mentioned above.

Synthesis from Mucic Acid

The synthesis of pyrroles from mucic acid is a historically significant method. Mucic acid, a dicarboxylic acid, can be obtained from the oxidation of galactose. The process involves the conversion of mucic acid to its diammonium salt, followed by pyrolysis. While this method is more commonly associated with the synthesis of pyrrole itself, modifications can lead to the formation of this compound. The overall transformation involves cyclization, decarboxylation, and dehydration.

Reaction Pathway

Figure 1: General pathway for the synthesis of this compound from Mucic Acid.

Experimental Protocol

A detailed experimental protocol for the synthesis of pyrrole from mucic acid is provided below, which can be adapted for the synthesis of this compound by carefully controlling the reaction conditions, particularly the temperature and duration of pyrolysis to favor mono-decarboxylation.

Step 1: Preparation of Diammonium Mucate

-

In a large evaporating dish, 630 g (3 moles) of mucic acid is mixed with 900 mL of aqueous ammonia (B1221849) (specific gravity 0.9).

-

The mixture is stirred to form a smooth paste.

-

The paste is then evaporated to complete dryness on a steam bath to yield diammonium mucate.

Step 2: Pyrolysis of Diammonium Mucate

-

The powdered diammonium mucate is mixed with a high-boiling solvent such as glycerol.

-

The mixture is heated strongly. The pyrolysis process involves intramolecular cyclization and decarboxylation.

-

Careful control of the heating rate and temperature is crucial. To favor the formation of this compound, a lower pyrolysis temperature and shorter reaction time would be explored to prevent complete decarboxylation.

-

The product is then isolated from the reaction mixture by distillation and subsequent purification.

Quantitative Data

The synthesis of pyrrole from mucic acid is reported with the following yields for the intermediate steps:

| Step | Product | Yield (%) |

| Oxidation of D-galactose to mucic acid | Mucic Acid | 70-75% |

| Treatment of mucic acid with NH4OH | Diammonium Mucate | ~99% |

| Pyrolysis of diammonium mucate | Pyrrole | 35-40% |

Note: The yield for this compound via this method is not well-documented in early literature and would require optimization.

Carboxylation of Pyrrole via Grignard Reagent (Oddo Synthesis)

A more direct and widely used method for the synthesis of this compound is the carboxylation of a pyrrole Grignard reagent. This reaction, often referred to as the Oddo synthesis, involves the formation of pyrrylmagnesium halide followed by its reaction with carbon dioxide.

Reaction Pathway

Figure 2: Synthesis of this compound via the Grignard Reaction.

Experimental Protocol

-

Preparation of the Grignard Reagent: A solution of ethylmagnesium bromide is prepared in anhydrous ether. To this, a solution of freshly distilled pyrrole in anhydrous ether is added dropwise under an inert atmosphere. The mixture is refluxed to ensure the complete formation of pyrrylmagnesium bromide.

-

Carboxylation: The solution of the Grignard reagent is then poured over crushed solid carbon dioxide (dry ice) or carbon dioxide gas is bubbled through the solution.

-

Workup: The reaction mixture is treated with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate salt and liberate this compound.

-

Purification: The product is extracted with a suitable organic solvent and purified by recrystallization.

Quantitative Data

| Reactants | Product | Yield (%) |

| Pyrrole, EtMgBr, CO2 | This compound | ~50% |

Kolbe-Schmitt Carboxylation of Pyrrole

The Kolbe-Schmitt reaction is a well-known method for the carboxylation of phenols. A similar principle can be applied to pyrrole. The reaction involves the heating of a dry alkali metal salt of pyrrole (e.g., potassium pyrrolide) with carbon dioxide under pressure.

Reaction Pathway

Figure 3: Kolbe-Schmitt carboxylation of pyrrole.

Experimental Protocol

-

Preparation of Potassium Pyrrolide: Freshly distilled pyrrole is treated with potassium metal in an inert solvent to form potassium pyrrolide. The solvent is then removed to obtain the dry salt.

-

Carboxylation: The dry potassium pyrrolide is placed in an autoclave, and carbon dioxide is introduced under high pressure. The autoclave is then heated to a high temperature (e.g., 150-200 °C) for several hours.

-

Workup: After cooling, the reaction mixture is dissolved in water and acidified with a mineral acid to precipitate this compound.

-

Purification: The crude product is collected by filtration and purified by recrystallization.

Quantitative Data

While the Kolbe-Schmitt reaction is a viable method, early reports on its application to pyrrole are not as common as for phenols, and yields can be variable depending on the reaction conditions.

| Reactants | Product | Yield (%) |

| Potassium Pyrrolide, CO2 | This compound | Variable |

Conclusion

The early synthesis of this compound relied on a set of fundamental organic reactions. The pyrolysis of mucic acid derivatives represents a classic, albeit less direct, route originating from natural product-derived starting materials. The carboxylation of pyrrole through the Grignard reaction (Oddo synthesis) and the Kolbe-Schmitt reaction provide more direct and synthetically useful pathways to this important heterocyclic building block. Understanding these foundational methods provides valuable context for the development of modern, more efficient synthetic strategies and continues to be relevant for researchers in the field of heterocyclic chemistry and drug development.

The Microbial Synthesis of Pyrrole-2-Carboxylic Acid: A Technical Guide

Abstract

Pyrrole-2-carboxylic acid (PCA) is a heterocyclic compound of significant interest due to its presence in the core structure of numerous biologically active natural products and its own antimicrobial and signaling activities. Microorganisms employ diverse and efficient biosynthetic strategies to produce this valuable scaffold. This technical guide provides an in-depth exploration of the core biosynthetic pathways of PCA in various microorganisms, including bacteria such as Pseudomonas, Bacillus, Streptomyces, and Lysobacter. We present a comprehensive overview of the precursor molecules, key enzymatic transformations, and regulatory mechanisms that govern PCA synthesis. Detailed experimental protocols for the elucidation of these pathways and quantitative data on production optimization are provided. Furthermore, this guide utilizes Graphviz (DOT language) to offer clear visual representations of the key biosynthetic pathways and experimental workflows, facilitating a deeper understanding for researchers in natural product biosynthesis, microbial engineering, and drug discovery.

Introduction

This compound (PCA), also known as minaline, is a fundamental building block in the microbial world, serving as a precursor to a wide array of secondary metabolites with important pharmaceutical and agricultural applications.[1][2] Its derivatives are found in complex antibiotics, pigments, and signaling molecules.[3] The microbial production of PCA is a subject of intense research, driven by the potential for metabolic engineering to enhance yields and create novel derivatives. This guide aims to consolidate the current knowledge on the biosynthesis of PCA in microorganisms, with a focus on the underlying biochemical pathways, experimental methodologies used for their characterization, and quantitative data to inform future research and development.

Core Biosynthetic Pathways of this compound

Microorganisms have evolved several distinct pathways for the synthesis of PCA. The primary routes originate from the amino acid L-proline or through the direct carboxylation of pyrrole (B145914).

The L-Proline Dependent Pathway

The conversion of L-proline to PCA is a common strategy observed in various bacteria, including Nocardia and Streptomyces, and is integral to the biosynthesis of complex natural products like undecylprodigiosin (B1683453) and pyoluteorin (B1679884).[3] This pathway involves a controlled four-electron oxidation of L-proline.[4]

A well-characterized mechanism involves a three-enzyme system that activates and oxidizes L-proline while it is attached to a peptidyl carrier protein (PCP).[3][5]

-

Activation of L-Proline: An adenylation (A) domain-containing enzyme activates L-proline by converting it to L-prolyl-AMP in an ATP-dependent manner.

-

Thioesterification: The activated prolyl moiety is then transferred to a peptidyl carrier protein (PCP), forming a prolyl-S-PCP thioester.

-

Oxidation: A dehydrogenase enzyme catalyzes a two-step oxidation of the prolyl-S-PCP to yield pyrrole-2-carboxyl-S-PCP.[3]

The Pyrrole Carboxylation Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa utilizes a different strategy involving the direct carboxylation of pyrrole. This reversible reaction is catalyzed by the enzyme PA0254, also known as HudA, which is a UbiD-family (de)carboxylase.[6][7][8] This enzyme requires a prenylated-FMN (prFMN) cofactor for its activity.[8] The carboxylation of pyrrole to PCA is favored under high concentrations of CO₂.[9]

Quantitative Data on PCA Biosynthesis

The production of PCA can be significantly influenced by fermentation conditions and the genetic background of the producing microorganism.

Fermentation Optimization for PCA Production

Optimizing fermentation parameters is crucial for maximizing the yield of PCA. A study on Bacillus cereus ZBE demonstrated a 21-fold increase in PCA production through systematic optimization.[10]

| Parameter | Optimized Value |

| Glycerinum | 0.5% |

| Peptone | 1% |

| Loaded Liquid | 25% |

| Initial pH | 7.0 |

| Inoculum Size | 4% |

| Incubation Temperature | 37.72 °C |

| Rotating Speed | 120 rpm |

| Incubation Time | 48 h |

| Max PCA Yield | 149.63 mg/L |

| Table 1: Optimized fermentation conditions for PCA production by Bacillus cereus ZBE.[10] |

Enzyme Kinetics

The kinetics of enzymes involved in the proline-dependent pathway provide insights into the efficiency of the biosynthetic process. For proline dehydrogenase (PRODH), a key enzyme in proline catabolism which can be a starting point for PCA biosynthesis, kinetic parameters have been determined.[11][12]

| Enzyme | Organism | Substrate | Km | kcat |

| PutA (PRODH domain) | Escherichia coli | Proline | 42 mM | 5.2 s-1 |

| PutA (PRODH domain) | Escherichia coli | CoQ₁ | 110 µM | 3.4 s-1 |

| DrPRODH | Deinococcus radiodurans | Proline | - | - |

| DrPRODH | Deinococcus radiodurans | CoQ₁ | 155 µM | 14 s-1 |

| Table 2: Kinetic parameters of proline dehydrogenases from different bacteria.[12] |

Regulation of PCA Biosynthesis

The biosynthesis of PCA is tightly regulated in response to environmental cues and cellular signals.

In Lysobacter species, PCA production is dramatically suppressed when co-cultured with fungi such as Fusarium graminearum and Fusarium verticillioides.[13][14] Chitin, a major component of fungal cell walls, also elicits this suppression, suggesting a sophisticated inter-kingdom signaling mechanism.[13] Furthermore, PCA itself can act as a signaling molecule in Lysobacter, promoting biofilm formation at certain concentrations.[13][14] The global regulator Clp has been implicated in this regulatory network.[13][14]

In Pseudomonas aeruginosa, PCA has been linked to quorum sensing, where it can act as a virulence attenuation factor.[6][7][8] The expression of the hudA (PA0254) gene is likely integrated into the complex regulatory networks of this opportunistic pathogen.

Experimental Protocols

The elucidation of PCA biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.

General Experimental Workflow for Pathway Elucidation

Protocol for PCA Extraction and Quantification from Bacterial Culture

-

Cultivation: Grow the microbial strain under optimized fermentation conditions.[10]

-

Extraction: Acidify the culture supernatant with an acid (e.g., HCl to pH 2-3) and extract with an organic solvent such as ethyl acetate (B1210297) or butanol.[15]

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude extract.

-

Quantification: Redissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) using a C18 column.[9] Detection is typically performed using a UV detector at a wavelength of approximately 266 nm.[10] A standard curve of authentic PCA should be used for quantification.

Protocol for Proline Dehydrogenase (PRODH) Activity Assay

This assay measures the proline-dependent reduction of an artificial electron acceptor.[16]

-

Enzyme Preparation: Prepare a cell-free extract or use a purified enzyme solution.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

2.5 mM MgCl₂

-

1 mM KCN

-

0.5 mM FAD

-

0.5 mM Phenazine methosulfate

-

60 µM 2,6-dichlorophenolindophenol (DCPIP)

-

-

Initiation: Start the reaction by adding a solution of L-proline (final concentration of 1 M).

-

Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm. The rate of decrease is proportional to the enzyme activity.

Protocol for Cloning and Expression of Biosynthetic Genes

-

Gene Amplification: Amplify the target gene(s) from the genomic DNA of the producing organism using PCR with specific primers.[8][17]

-

Vector Ligation: Clone the PCR product into a suitable expression vector (e.g., pET vectors for E. coli expression).[8][18]

-

Transformation: Transform the recombinant plasmid into a suitable expression host, such as E. coli BL21(DE3).[7]

-

Expression: Induce protein expression with an appropriate inducer (e.g., IPTG) at a specific temperature and for a set duration.[7]

-

Protein Purification: Lyse the cells and purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[8]

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms is a fascinating example of metabolic diversity, with distinct and efficient pathways evolved to produce this important precursor. The L-proline-dependent and pyrrole carboxylation pathways represent the major known routes, each with unique enzymatic machinery. A thorough understanding of these pathways, their regulation, and the kinetics of the involved enzymes is paramount for leveraging microbial systems for the industrial production of PCA and its derivatives.

Future research should focus on the discovery of novel PCA biosynthetic pathways in unexplored microbial niches. The application of synthetic biology and metabolic engineering approaches, guided by the quantitative data and protocols outlined in this guide, holds immense promise for the development of high-titer production strains. Furthermore, unraveling the intricate regulatory networks that control PCA biosynthesis will not only enhance our fundamental understanding of microbial secondary metabolism but also provide new targets for manipulating the production of valuable natural products. The continued exploration of the microbial world will undoubtedly unveil new enzymes and pathways for the synthesis of PCA, further expanding the toolbox for biotechnological applications.

References

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP during undecylprodigiosin and pyoluteorin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steady-State Kinetic Mechanism of the Proline:Ubiquinone Oxidoreductase Activity of Proline Utilization A (PutA) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA, a prFMN-Dependent this compound Decarboxylase Linked to Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA, a prFMN-Dependent this compound Decarboxylase Linked to Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. Identification of this compound from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of this compound from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities [frontiersin.org]

- 17. Nocardia sp. Carboxylic Acid Reductase: Cloning, Expression, and Characterization of a New Aldehyde Oxidoreductase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the Flavin-Dependent Monooxygenase Involved in the Biosynthesis of the Nocardiosis-Associated Polyketide - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrole-2-Carboxylic Acid chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pyrrole-2-Carboxylic Acid

Introduction

This compound, also known as minaline, is an organic compound with the chemical formula C5H5NO2.[1] It is a white to light brown solid that consists of a pyrrole (B145914) ring substituted with a carboxylic acid group at the second position.[1] This compound is of significant interest to researchers, scientists, and drug development professionals due to its presence in various natural products and its versatile chemical reactivity, which makes it a valuable building block in organic synthesis.[2][3] It has been identified as a metabolite in many Streptomyces species and demonstrates a broad, albeit weak, range of biological activities, including antiparasitic and antifungal properties.[4][5] More recently, derivatives of this compound have been investigated as potent inhibitors for treating drug-resistant tuberculosis.[6]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview of its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C5H5NO2 | [4][5] |

| Molecular Weight | 111.1 g/mol | [4][7] |

| Appearance | White to off-white or light brown powder/solid | [1][5] |

| Melting Point | 204-208 °C (decomposes) | [4] |

| Boiling Point | 340.3 ± 15.0 °C (Predicted) | [4] |

| pKa | 4.45 (at 20 °C) | [4][8] |

| Solubility | Soluble in methanol (B129727), ethanol, DMF, and DMSO.[4][5] Slightly soluble in water.[9][10] | |

| Density | 0.862 g/cm³ | [4] |

| Refractive Index | 1.441-1.445 | [4] |

| Flash Point | 159.6 °C | [4] |

Reactivity and Key Chemical Transformations

This compound exhibits reactivity characteristic of both pyrroles and carboxylic acids. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, while the carboxylic acid group can undergo reactions such as esterification and decarboxylation.

Decarboxylation

The decarboxylation of this compound to form pyrrole is a notable reaction, which is catalyzed by acid.[11][12] In strongly acidic solutions, the reaction proceeds through a mechanism involving the protonation of the pyrrole ring, which facilitates the cleavage of the C-C bond.[11][13] The rate of decarboxylation increases as the pH decreases from 3 to 1 and rises rapidly in solutions with higher acid concentrations (from pH 1 to 10 M HCl).[12][14] Theoretical studies suggest that the process involves the addition of water to the carboxyl group of the protonated reactant.[13][15]

Esterification

As a carboxylic acid, this compound readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst.[3][10] This reaction, often a Fischer esterification, is a common method for producing various pyrrole-2-carboxylate esters, which are valuable intermediates in organic synthesis.[3][16] The reaction is an equilibrium process, and using the alcohol as a solvent helps to drive the reaction towards the ester product.[16]

Electrophilic Substitution

The pyrrole ring is electron-rich and thus activated towards electrophilic substitution. The presence of the deactivating carboxyl group at the C2 position directs incoming electrophiles primarily to the C4 and C5 positions. Acylation, for instance, can be achieved at the C4 position using acid chlorides or mixed anhydrides with a Lewis acid or phosphoric acid catalyst, respectively, to yield 4-acylpyrrole-2-carboxylic esters.[17]

Experimental Protocols

Detailed methodologies for key reactions involving this compound are crucial for reproducible research. Below are representative protocols for esterification and synthesis of the corresponding ethyl ester.

Protocol 1: General Fischer Esterification of this compound

This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid.[16][18]

-

Reaction Setup : In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

-

Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH).[16]

-

Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, pour the reaction mixture into water.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Neutralization : Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

-

Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude ester can be purified by distillation or flash column chromatography to yield the final product.

Protocol 2: Synthesis of Ethyl Pyrrole-2-carboxylate

This specific two-step procedure starts from pyrrole and yields ethyl pyrrole-2-carboxylate.[19]

Step A: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone

-

In a flask equipped with a dropping funnel and stirrer, dissolve trichloroacetyl chloride in anhydrous diethyl ether.

-

While stirring, add a solution of freshly distilled pyrrole in anhydrous ether dropwise over 3 hours. The reaction is exothermic and will cause the ether to reflux.

-

After the addition is complete, stir the mixture for an additional hour.

-

Slowly add an aqueous solution of potassium carbonate to the mixture.

-

Separate the organic layer, dry it with magnesium sulfate, and remove the solvent by distillation.

-

Dissolve the residue in hexane (B92381) and cool on ice to crystallize the product, 2-pyrrolyl trichloromethyl ketone.

Step B: Conversion to Ethyl Pyrrole-2-carboxylate

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Add the 2-pyrrolyl trichloromethyl ketone from Step A portionwise to the sodium ethoxide solution.

-

Stir the solution for 30 minutes after the addition is complete, then concentrate it to dryness on a rotary evaporator.

-

Partition the oily residue between diethyl ether and dilute hydrochloric acid.

-

Separate the ether layer, wash it with saturated sodium hydrogen carbonate solution, and dry it with magnesium sulfate.

-

Concentrate the ether solution by distillation and then fractionate the residue under reduced pressure to obtain pure ethyl pyrrole-2-carboxylate.

Applications in Research and Drug Development

This compound and its derivatives are important scaffolds in medicinal chemistry. They are used in the synthesis of potent small-molecule inhibitors of the SARS coronavirus and in the creation of [2,3-c]pyridine-7-one scaffolds.[7] The pyrrole-2-carboxamide moiety is a key pharmacophore in the development of new antibacterial agents, particularly against Mycobacterium tuberculosis.[6][20][21] The structural and electronic properties of this compound make it a versatile starting material for generating libraries of bioactive molecules for drug discovery programs.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 634-97-9 [smolecule.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. toku-e.com [toku-e.com]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 634-97-9 [m.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 10. This compound | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

- 11. Decarboxylation via addition of water to a carboxyl group: acid catalysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. worldscientific.com [worldscientific.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. mdpi.com [mdpi.com]

- 21. vlifesciences.com [vlifesciences.com]

Spectroscopic Profile of Pyrrole-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Pyrrole-2-Carboxylic Acid (PCA), a molecule of significant interest in medicinal chemistry and natural product synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent | Frequency (MHz) | Reference |

| 12.2 | br s | COOH | DMSO-d₆ | 399.65 | [1] |

| 11.72 | br s | NH | DMSO-d₆ | 399.65 | [1] |

| 7.05 | m | H5 | Acetone-d₆ | 300 | [1] |

| 6.970 | t | H5 | DMSO-d₆ | 399.65 | [1] |

| 6.88 | dd | H3 | Acetone-d₆ | 300 | [1] |

| 6.751 | dd | H3 | DMSO-d₆ | 399.65 | [1] |

| 6.20 | m | H4 | Acetone-d₆ | 300 | [1] |

| 6.147 | t | H4 | DMSO-d₆ | 399.65 | [1] |

| 6.94 | - | H3/H5 | CD₃OD | 600 | [2] |

| 6.84 | - | H3/H5 | CD₃OD | 600 | [2] |

| 6.17 | - | H4 | CD₃OD | 600 | [2] |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment | Solvent | Reference |

| 162.8 | C=O | DMSO-d₆ | [3] |

| 130.4 | C2 | DMSO-d₆ | [3] |

| 122.9 | C5 | DMSO-d₆ | [3] |

| 115.3 | C3 | DMSO-d₆ | [3] |

| 109.4 | C4 | DMSO-d₆ | [3] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration | Reference |

| 3465 | N-H Stretch (in CCl₄ solution) | [4] |

| 2500-3300 | O-H Stretch (broad, H-bonded) | [5][6] |

| 1710-1760 | C=O Stretch | [5][6] |

| 1670 | C=O Stretch (in CCl₄ solution) | [4] |

| 1622 | C=O Stretch (Raman, solid) | [4] |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Ion | Technique | Reference |

| 111 | 100 | [M]⁺ | EI | [7] |

| 94 | ~80 | [M-OH]⁺ | EI | [7] |

| 66 | ~60 | [M-COOH]⁺ | EI | [7] |

| 39 | ~55 | - | EI | [7] |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A standard protocol involves dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or Acetone-d₆) in a 5 mm NMR tube.[1] The concentration can be adjusted to achieve optimal signal-to-noise ratio. For certain experiments, the pH of the sample may be adjusted.[2]

-

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a Bruker or similar high-field NMR spectrometer operating at frequencies ranging from 300 MHz to 600 MHz for protons.[1][2]

-

¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the ¹³C spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state analysis, two common methods are employed:

-

KBr Pellet: A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[3]

-

Nujol Mull: The sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[3]

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal.[2]

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or a Nicolet Magna IR 550 Series II, is typically used.[2][4]

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor, as well as the sample matrix.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Electron Ionization (EI): The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[7]

-

Electrospray Ionization (ESI): For liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in a suitable solvent and sprayed through a charged capillary to form ions.[2] This is a softer ionization technique that often results in less fragmentation and a more prominent molecular ion peak.

-

-

Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap instruments.[2]

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured, and the data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of Pyrrole-2-Carboxylic Acid, with a Core Focus on Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid (PCA), a heterocyclic organic compound, is a molecule of significant interest in various scientific domains, including medicinal chemistry and drug development.[1] As a versatile building block, it serves as a precursor in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the physical properties of this compound, with a particular emphasis on its solubility profile in various solvents. Understanding these properties is crucial for its application in synthesis, formulation, and biological studies.

Core Physical Properties

This compound presents as a white to light yellow solid.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂ | [2] |

| Molecular Weight | 111.10 g/mol | [1] |

| Melting Point | 204-208 °C (decomposes) | [3][4] |

| pKa | 4.45 (at 20 °C) | [4][5] |

| Density | ~1.328 g/cm³ | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This compound exhibits a varied solubility profile across different solvents, a key consideration for its handling and application in both research and industrial settings.

Quantitative Solubility Data

Quantitative solubility data provides precise measurements of how much of a solute can dissolve in a given solvent at a specific temperature. The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Solubility | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (225.02 mM) | Requires sonication, warming, and heating to 60°C | [6] |

| Dimethyl Sulfoxide (DMSO) | 22 mg/mL (198.01 mM) | - | [7] |

| Water | 5.88 mg/mL (52.93 mM) | Requires sonication | [6] |

Qualitative Solubility Data

Qualitative data provides a general description of a compound's solubility. This compound is reported to be:

-

Soluble in:

-

Slightly soluble in:

-

Water[1]

-

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10][11] The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

2. Procedure:

-

Preparation of Solvent: Prepare the desired solvent and ensure it is degassed to prevent bubble formation.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[12][13]

-

For UV-Vis analysis, a standard calibration curve of known concentrations of this compound in the solvent should be prepared to determine the concentration of the unknown sample.

-

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. This compound | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

- 2. toku-e.com [toku-e.com]

- 3. This compound | 634-97-9 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 634-97-9 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of Pyrrole-2-Carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of pyrrole-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its crystallographic parameters, intermolecular interactions, and the experimental protocols for its structural determination.

Crystal Structure and Quantitative Data

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic system with the space group C2/c.[1] The crystal structure is characterized by the near coplanarity of the pyrrole (B145914) ring and its carboxyl substituent, with a dihedral angle of 11.7(3)° between their respective planes.[1] The unit cell contains eight molecules.[1] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Chemical Formula | C₅H₅NO₂ |

| Formula Weight | 111.10 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.080 (3) |

| b (Å) | 5.0364 (10) |

| c (Å) | 14.613 (3) |

| α (°) | 90 |

| β (°) | 98.969 (3) |

| γ (°) | 90 |

| Volume (ų) | 1023.6 (3) |

| Z | 8 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.063 |

| Weighted R-factor (wR2) | 0.191 |

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound is dominated by a robust network of hydrogen bonds. Adjacent molecules are linked by pairs of O—H⋯O hydrogen bonds, forming centrosymmetric inversion dimers.[1] These dimers are further connected by N—H⋯O hydrogen bonds, creating chains that extend along the a-axis.[1] This hydrogen bonding arrangement results in the formation of R(8) and R(10) graph-set motifs.[2]

Below is a diagram illustrating the hydrogen bonding network in the crystal lattice of this compound.

Caption: Hydrogen bonding network in this compound.

Experimental Protocols

Crystallization

Colorless, monoclinic single crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the commercially available compound in a mixture of 80% ethanol (B145695) and 20% ethyl acetate (B1210297) at room temperature over approximately five days.[1]

X-ray Data Collection and Structure Refinement

The experimental workflow for the crystal structure determination is outlined in the diagram below.

Caption: Experimental workflow for crystal structure determination.

A suitable single crystal with dimensions of 0.42 × 0.40 × 0.37 mm was selected for the X-ray diffraction study.[1] Data were collected on a Bruker SMART 1K CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 173 K.[1] The collected data were processed using the SAINT-Plus software.[1]

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[1] All non-hydrogen atoms were refined with anisotropic displacement parameters. Hydrogen atoms were positioned geometrically and refined using a riding model.[1] A multi-scan absorption correction was applied using SADABS.

Conclusion

This guide provides a detailed overview of the crystal structure of this compound, offering valuable quantitative data and insights into its supramolecular assembly. The provided experimental protocols serve as a practical reference for researchers working on the crystallization and structural analysis of related organic compounds. This information is crucial for understanding the solid-state properties of this molecule and for the rational design of new materials and pharmaceutical agents.

References

Quantum Chemical Insights into Pyrrole-2-Carboxylic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Structural, Spectroscopic, and Electronic Properties of a Versatile Bioactive Molecule

This technical guide provides a comprehensive overview of the quantum chemical calculations of Pyrrole-2-Carboxylic Acid (PCA), a naturally occurring alkaloid with notable biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of PCA's molecular structure, vibrational and electronic properties, and its interactions within biological systems. All computational data is presented alongside experimental findings to provide a thorough and validated perspective.

Molecular Structure and Conformational Analysis

This compound can exist in two primary planar conformations, s-cis and s-trans, defined by the orientation of the carboxylic acid group relative to the pyrrole (B145914) ring.[2][3] Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been instrumental in determining the optimized geometries and relative stabilities of these conformers.[1][4][5][6] The s-cis conformer is generally found to be more stable than the s-trans conformer. In the solid state, PCA is known to form cyclic dimers through intermolecular hydrogen bonding.[2][3][7]

Below is a logical workflow for performing quantum chemical calculations on this compound.

Optimized Geometries

The following tables summarize the key geometrical parameters for the s-cis and s-trans conformers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Bond Lengths (Å) of this compound

| Bond | s-cis Conformer | s-trans Conformer |

| N1-C2 | 1.374 | 1.371 |

| C2-C3 | 1.425 | 1.428 |

| C3-C4 | 1.378 | 1.377 |

| C4-C5 | 1.421 | 1.422 |

| C5-N1 | 1.378 | 1.380 |

| C2-C6 | 1.464 | 1.462 |

| C6-O7 | 1.215 | 1.216 |

| C6-O8 | 1.354 | 1.353 |

| O8-H9 | 0.971 | 0.971 |

| N1-H10 | 1.011 | 1.011 |

| C3-H11 | 1.082 | 1.082 |

| C4-H12 | 1.082 | 1.082 |

| C5-H13 | 1.081 | 1.081 |

Table 2: Optimized Bond Angles (°) of this compound

| Angle | s-cis Conformer | s-trans Conformer |

| C5-N1-C2 | 109.3 | 109.4 |

| N1-C2-C3 | 108.4 | 108.5 |

| C2-C3-C4 | 107.9 | 107.9 |

| C3-C4-C5 | 107.5 | 107.4 |

| C4-C5-N1 | 106.9 | 106.8 |

| N1-C2-C6 | 120.3 | 122.3 |

| C3-C2-C6 | 131.3 | 129.2 |

| C2-C6-O7 | 124.9 | 125.4 |

| C2-C6-O8 | 112.4 | 111.9 |

| O7-C6-O8 | 122.7 | 122.7 |

| C6-O8-H9 | 107.3 | 107.4 |

Table 3: Optimized Dihedral Angles (°) of this compound

| Dihedral Angle | s-cis Conformer | s-trans Conformer |

| C5-N1-C2-C3 | 0.1 | 0.1 |

| N1-C2-C3-C4 | -0.1 | -0.1 |

| C2-C3-C4-C5 | 0.1 | 0.1 |

| C3-C4-C5-N1 | 0.0 | 0.0 |

| C4-C5-N1-C2 | -0.1 | -0.1 |

| N1-C2-C6-O7 | 179.9 | 0.2 |

| N1-C2-C6-O8 | 0.0 | -179.9 |

| C3-C2-C6-O7 | 0.0 | -179.9 |

| C3-C2-C6-O8 | -179.9 | 0.2 |

Vibrational Spectroscopy

Vibrational analysis is crucial for the characterization of molecular structures. The calculated vibrational frequencies, obtained from DFT calculations, can be compared with experimental FT-IR and Raman spectra to confirm the presence of specific functional groups and to understand the vibrational modes of the molecule.

Experimental Protocols

Synthesis of this compound: A common method for the synthesis of PCA is the hydrolysis of its methyl ester.[3]

-

Methyl pyrrole-2-carboxylate is dissolved in methanol (B129727).

-

An aqueous solution of potassium hydroxide (B78521) is added, and the mixture is stirred, typically overnight at a moderately elevated temperature (e.g., 50 °C).

-

The solution is then acidified (e.g., with HCl) and extracted with a suitable organic solvent like ether.

-

The organic extract is concentrated, and the resulting solid is recrystallized from a solvent such as methanol to yield pure this compound.

Spectroscopic Measurements:

-

FT-IR Spectroscopy: Spectra are typically recorded using a Fourier Transform Infrared spectrometer. Samples can be prepared as KBr pellets or Nujol mulls.[3]

-

Raman Spectroscopy: Raman spectra are obtained using a spectrometer equipped with a laser source (e.g., Ar+ laser at 514.5 nm).[3]

Vibrational Frequencies and Assignments

The following table presents a comparison of the experimental and calculated (B3LYP/6-311++G(d,p)) vibrational frequencies for the prominent modes of the s-cis conformer of this compound.

Table 4: Selected Vibrational Frequencies (cm⁻¹) and Assignments for s-cis this compound

| Experimental (IR) | Calculated (Scaled) | Assignment (Potential Energy Distribution, %) |

| 3440 | 3485 | ν(N-H) (100) |

| 3130 | 3145 | ν(O-H) (100) |

| 1680 | 1695 | ν(C=O) (85) |

| 1545 | 1550 | ν(C=C) (ring) (60) + δ(N-H) (20) |

| 1470 | 1475 | ν(C-N) (ring) (45) + ν(C-C) (ring) (30) |

| 1410 | 1415 | δ(O-H) in-plane (70) |

| 1250 | 1255 | ν(C-O) (50) + δ(C-H) in-plane (20) |

| 1120 | 1125 | ν(C-N) (ring) (40) + δ(C-H) in-plane (30) |

| 1040 | 1045 | δ(C-H) in-plane (ring) (65) |

| 910 | 915 | γ(O-H) out-of-plane (80) |

| 750 | 755 | γ(C-H) out-of-plane (ring) (75) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

Electronic Properties

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its potential for charge transfer.[8]

The molecular structure of this compound is depicted below, with atom numbering corresponding to the data tables.

Table 5: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Property | s-cis Conformer | s-trans Conformer |

| HOMO Energy (eV) | -6.89 | -6.92 |

| LUMO Energy (eV) | -0.85 | -0.83 |

| HOMO-LUMO Gap (eV) | 6.04 | 6.09 |

| Dipole Moment (D) | 2.35 | 4.68 |

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, notably as an inhibitor of the enzyme proline racemase and as an antifungal agent.

Inhibition of Proline Racemase

Proline racemase is an enzyme found in some bacteria and parasites that catalyzes the interconversion of L-proline and D-proline. PCA acts as a competitive inhibitor of this enzyme, mimicking the planar transition state of the proline racemization reaction.[4][9][10][11] This inhibition is of interest for the development of novel antimicrobial and antiparasitic drugs. The mechanism involves the binding of PCA to the active site of proline racemase, preventing the natural substrate from binding and being processed.

Antifungal Activity

PCA has demonstrated antifungal properties, and its mechanism of action is linked to the induction of oxidative stress in fungal cells. This leads to damage to cellular components, including the cell membrane, and ultimately inhibits fungal growth. The generation of reactive oxygen species (ROS) is a key aspect of this antifungal activity.

Conclusion

Quantum chemical calculations provide invaluable insights into the molecular properties of this compound. The data presented in this guide, derived from DFT calculations and corroborated by experimental findings, offer a robust foundation for further research into the applications of PCA in drug design and development. The detailed understanding of its structure, vibrational characteristics, electronic properties, and biological interactions will aid in the rational design of novel therapeutics targeting proline racemase and fungal pathogens.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Frontiers | Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure, catalytic mechanism, and mitogenic properties of Trypanosoma cruzi proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Proline racemase - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Solved Proline racemase catalyzes the racemization reaction | Chegg.com [chegg.com]

Pyrrole-2-Carboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Heterocyclic Compound

Introduction

Pyrrole-2-carboxylic acid, a simple heterocyclic organic compound, has garnered significant attention in the scientific community for its diverse biological activities and its role as a versatile building block in synthetic chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and biological significance, with a particular focus on its potential in drug discovery and development.

Nomenclature and Chemical Identity

This compound is systematically known as 1H-pyrrole-2-carboxylic acid . It is a white solid organic compound that arises in nature from the dehydrogenation of the amino acid proline.[1] It is also produced by various microorganisms, including species of Streptomyces.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 634-97-9[1] |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| IUPAC Name | 1H-pyrrole-2-carboxylic acid[2] |

| Synonyms | Minalin, Minaline, PCA[2] |

| InChI Key | WRHZVMBBRYBTKZ-UHFFFAOYSA-N[2] |

| SMILES | C1=CNC(=C1)C(=O)O[2] |

Experimental Protocols

Synthesis of this compound via Ethyl Pyrrole-2-Carboxylate

A common and efficient method for the laboratory synthesis of this compound involves the preparation of its ethyl ester followed by hydrolysis. The following protocol is adapted from a procedure published in Organic Syntheses.[3]

Part A: Synthesis of Ethyl Pyrrole-2-Carboxylate [3]

-

Reaction Setup: In a well-ventilated fume hood, equip a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

Initial Reagents: Charge the flask with 113 g (0.75 mol) of trichloroacetyl chloride and 125 mL of anhydrous diethyl ether.

-

Addition of Pyrrole (B145914): While stirring the solution, add a solution of 50 g (0.75 mol) of freshly distilled pyrrole in 400 mL of anhydrous diethyl ether through the dropping funnel over a period of 3 hours. The exothermic reaction will cause the ether to reflux.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring for an additional hour. Slowly add a solution of 62.5 g of potassium carbonate in 188 mL of water through the dropping funnel.

-

Extraction: Separate the ether layer and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by distillation. The resulting crude 2-pyrrolyl trichloromethyl ketone is then reacted with sodium ethoxide (prepared from sodium and ethanol) to yield ethyl pyrrole-2-carboxylate. The product can be purified by vacuum distillation.

Part B: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl pyrrole-2-carboxylate in a suitable solvent such as ethanol.

-

Hydrolysis: Add an aqueous solution of a strong base, for example, sodium hydroxide (B78521) (2 equivalents).

-

Heating: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Acidification: After cooling the reaction mixture, carefully acidify it with a dilute mineral acid (e.g., HCl) until the pH is acidic.

-

Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Isolation from Bacterial Culture

This compound can be isolated from microbial sources. The following is a general workflow for its extraction and purification from a Lysobacter species culture.[4]

-

Fermentation: Cultivate the Lysobacter strain in a suitable liquid medium (e.g., Martin medium) under optimal growth conditions (e.g., 30°C for 48 hours).

-

Extraction: Acidify the culture broth and extract with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography on a reversed-phase silica (B1680970) gel (e.g., C18). Elute with a gradient of methanol (B129727) in water.

-

Further Purification: The fractions containing this compound can be further purified by high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Characterization: Confirm the identity and purity of the isolated compound using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Drug Development Potential

This compound exhibits a range of biological activities, making it an interesting molecule for drug development professionals.

Inhibition of Proline Racemase

A key and well-documented biological activity of this compound is its potent and specific inhibition of proline racemase.[5] This enzyme is crucial for the viability of certain pathogens, including the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[5]

Proline racemase catalyzes the interconversion of L-proline and D-proline. This compound acts as a competitive inhibitor, binding to the active site of the enzyme.[6] It is believed to function as a transition state analog, mimicking the planar, sp²-hybridized intermediate of the racemization reaction.[6]

Table 2: Quantitative Data on Proline Racemase Inhibition by this compound

| Enzyme Source | Inhibitor Concentration | Percent Inhibition | Reference |

| Clostridium sticklandii | 3.6 x 10⁻⁴ M | 50% | [7] |

| Trypanosoma cruzi | 1 mM and 10 mM | Significant inhibition observed | [5] |

The inhibition of proline racemase presents a promising therapeutic strategy against diseases caused by pathogens that rely on this enzyme.

Bacterial Signaling

Recent studies have revealed that this compound acts as a signaling molecule in the bacterium Lysobacter. Its production is suppressed in the presence of fungi, and it has been shown to influence biofilm formation.[4][8] This highlights a role for this molecule in inter-kingdom communication and microbial ecology.

Precursor in Drug Synthesis

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of pyrrole-2-carboxamide have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for the treatment of drug-resistant tuberculosis.

Biosynthesis

In many organisms, this compound is biosynthesized from the amino acid L-proline. The pathway involves the oxidation of L-proline to pyrrole-2-carboxylate, a reaction catalyzed by a series of enzymes. This biosynthetic route is a key step in the formation of various natural products containing a pyrrole moiety, such as the antibiotics pyoluteorin (B1679884) and undecylprodigiosin (B1683453).[9]

Conclusion

This compound is a molecule of significant interest to researchers in both academia and industry. Its straightforward synthesis, diverse biological activities, and role as a synthetic precursor make it a valuable tool in drug discovery and development. The inhibition of proline racemase, in particular, represents a compelling avenue for the development of novel anti-infective agents. Further research into its signaling roles and the exploration of its scaffold for the synthesis of new therapeutic agents are warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]